4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline
Overview
Description
4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline is a heterocyclic aromatic compound that features an imidazo[1,2-a]pyrimidine core fused with an aniline moiety.
Mechanism of Action
Target of Action
The primary target of 4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a significant target in cancer research .
Mode of Action
This compound interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction inhibits the activity of CDK2, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents cells from progressing through the cell cycle, which can lead to cell death or senescence .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and efficacy .
Result of Action
The result of this compound’s action is the inhibition of cell cycle progression, leading to cell death or senescence . This makes it a potential candidate for the development of anticancer drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules can impact the compound’s ability to bind to its target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production methods for this compound often involve the use of solid support catalysts such as aluminum oxide or titanium tetrachloride to facilitate the condensation and cyclization reactions . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid, sulfonation using sulfur trioxide or chlorosulfonic acid.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their biological activities and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of the imidazo[1,2-a]pyrimidine core with an aniline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-imidazo[1,2-a]pyrimidin-2-ylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWCSYRRKAQGID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821442 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58609-93-1 | |
Record name | 4-{imidazo[1,2-a]pyrimidin-2-yl}aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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